4-O-beta-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-beta-D-mannopyranose)
CAS No.: 5346-69-0
Cat. No.: VC20759632
Molecular Formula: C23H32O14
Molecular Weight: 532.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5346-69-0 |
|---|---|
| Molecular Formula | C23H32O14 |
| Molecular Weight | 532.5 g/mol |
| IUPAC Name | [3,4,5-triacetyloxy-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl)oxy]oxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C23H32O14/c1-9(24)28-7-13-15(30-10(2)25)17(31-11(3)26)19(32-12(4)27)22(34-13)35-16-14-8-29-21(33-14)20-18(16)36-23(5,6)37-20/h13-22H,7-8H2,1-6H3 |
| Standard InChI Key | FRBBVUORQLNNAB-UHFFFAOYSA-N |
| SMILES | CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C4C2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C4C2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Structure and Classification
Molecular Composition and Structural Features
4-O-β-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-β-D-mannopyranose) is a disaccharide derivative consisting of two main structural components: a 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl donor residue and a 1,6-anhydro-2,3-O-isopropylidene-β-D-mannopyranose acceptor moiety. The compound is characterized by its specific glycosidic linkage, where the galactopyranosyl unit is attached to the mannopyranose unit via a β(1→4) glycosidic bond. This creates the 4-O-β configuration that is indicated in the compound's name.
The galactopyranosyl unit contains four acetyl protecting groups at positions 2, 3, 4, and 6, which is a common protection pattern in carbohydrate chemistry. The mannopyranose unit features a 1,6-anhydro bridge, forming an intramolecular bond between C-1 and C-6, as well as an isopropylidene protecting group spanning positions 2 and 3 . This combination of protecting groups creates a molecule with selective reactivity, making it valuable for controlled oligosaccharide synthesis.
Structural Significance in Carbohydrate Chemistry
The compound represents an important class of protected disaccharides used as building blocks in the synthesis of more complex oligosaccharides. The strategic placement of protecting groups serves multiple purposes in carbohydrate chemistry:
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The acetyl groups on the galactopyranosyl unit provide temporary protection that can be selectively removed under mild conditions.
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The 1,6-anhydro bridge in the mannopyranose unit creates a rigid bicyclic structure that influences the conformational properties of the molecule.
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The isopropylidene protecting group at positions 2 and 3 of the mannopyranose unit provides protection while maintaining specific reactivity patterns.
Similar protecting group strategies have been employed in the synthesis of various disaccharides, as demonstrated in reports of galactopyranosyl-rhamnopyranose synthesis .
Synthesis Methodologies
Glycosylation Strategies
The synthesis of 4-O-β-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-β-D-mannopyranose) likely follows established glycosylation protocols similar to those reported for related compounds. Based on synthetic approaches for similar glycosides, the key step would involve a glycosylation reaction between a galactopyranosyl donor and a mannopyranose acceptor.
A probable synthetic route would employ a reaction similar to the Helferich reaction described for the synthesis of 4-O-β-D-Galactopyranosyl-L-rhamnopyranose, which utilized 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide as the donor and a protected rhamnopyranoside as the acceptor . In such cases, the reaction is typically promoted by mercuric cyanide in acetonitrile, resulting in the formation of a β-glycosidic linkage with good stereoselectivity.
For the target compound, the synthesis would likely involve:
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Preparation of a suitable galactopyranosyl donor, such as 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide or chloride
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Preparation of the 1,6-anhydro-2,3-O-isopropylidene-β-D-mannopyranose acceptor
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Stereoselective glycosylation to form the β-linkage
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Purification and characterization of the final product
Protection Group Manipulation
The synthesis of compounds containing multiple protecting groups requires careful manipulation of these groups to achieve the desired selectivity. For the target compound, the acetyl groups on the galactopyranosyl unit and the isopropylidene group on the mannopyranose unit serve specific roles in directing reactivity.
Research on similar compounds has shown that acetyl groups can be selectively introduced using acetic anhydride in pyridine, while isopropylidene protection typically involves reaction with 2,2-dimethoxypropane under acidic conditions . The 1,6-anhydro bridge in mannopyranose derivatives has been reported to form under specific conditions, often as an artifact during carbohydrate analysis or through directed synthetic approaches .
Structural Characterization
Spectroscopic Analysis
Similar 2,3,4,6-tetra-O-acetyl-D-galactopyranose derivatives have been characterized by NMR as described in reference materials . The presence of the 1,6-anhydro bridge in the mannopyranose unit would create a distinctive bicyclic system with characteristic coupling patterns in the NMR spectrum.
Mass Spectrometry
Mass spectrometry would be expected to show characteristic fragmentation patterns for this disaccharide derivative. The molecular weight would correspond to the sum of the galactopyranosyl unit with four acetyl groups, the mannopyranose unit with the 1,6-anhydro bridge, and the isopropylidene protecting group.
Physical and Chemical Properties
Physical State and Stability
Based on information about similar compounds, 4-O-β-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-β-D-mannopyranose) is likely a crystalline solid or a viscous syrup. Many disaccharide derivatives with acetyl and isopropylidene protecting groups are described as crystalline compounds, though some exist as syrups until derivatization .
The compound would be expected to be stable under normal laboratory conditions but sensitive to extremes of pH, particularly basic conditions that could cause deacetylation. The isopropylidene group would be sensitive to acidic conditions, while the glycosidic linkage would show stability typical of β-glycosides.
Solubility Profile
The acetyl and isopropylidene protecting groups confer specific solubility characteristics to the compound. Typical solubility properties would include:
| Solvent | Expected Solubility |
|---|---|
| Chloroform | High |
| Dichloromethane | High |
| Ethyl acetate | Moderate |
| Acetonitrile | Moderate |
| Methanol | Low to moderate |
| Water | Very low |
| Hexane | Very low |
This solubility profile makes the compound amenable to purification by column chromatography on silica gel, a common method for purifying protected carbohydrates.
Applications in Carbohydrate Chemistry
As a Synthetic Intermediate
The primary application of 4-O-β-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-β-D-mannopyranose) is as an intermediate in the synthesis of more complex oligosaccharides. The presence of the strategic protecting groups allows for selective chemical transformations:
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The acetyl groups can be selectively removed under mild basic conditions to expose hydroxyl groups for further glycosylation.
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The isopropylidene group can be cleaved under mild acidic conditions.
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The 1,6-anhydro bridge provides conformational constraint and can be opened under specific conditions to allow for chain extension.
Similar protected disaccharides have been used as building blocks in the synthesis of complex oligosaccharides, including those found in bacterial polysaccharides and human milk oligosaccharides .
In the Synthesis of Bioactive Oligosaccharides
Protected disaccharides similar to the target compound have been employed in the synthesis of biologically relevant oligosaccharides. For example, galactopyranosyl derivatives have been used as precursors in the synthesis of galactose-containing oligosaccharides that are components of bacterial capsular polysaccharides and human milk oligosaccharides .
The ability to create β-linked galactosides in a stereoselective manner is particularly valuable for synthesizing oligosaccharides with precise structural features required for biological activity. The target compound, with its β-linked galactopyranosyl unit, represents a useful building block for such synthetic efforts.
Analytical Methods for Characterization
Chromatographic Techniques
The analysis and purification of 4-O-β-(2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl)-(1',6'-anhydro-2',3'-O-isopropylidene-β-D-mannopyranose) would typically involve various chromatographic techniques. These might include:
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Thin-layer chromatography (TLC) for reaction monitoring and initial purity assessment
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Column chromatography on silica gel for purification
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High-performance liquid chromatography (HPLC) for analysis of purity and potential separation of anomers
Similar acetylated carbohydrate derivatives have been successfully purified using these techniques, with common solvent systems including ethyl acetate/hexane mixtures or dichloromethane/methanol gradients for more polar derivatives.
Spectroscopic Methods
In addition to the NMR and mass spectrometry methods discussed earlier, other spectroscopic techniques useful for characterizing this compound would include:
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Infrared spectroscopy (IR), which would show characteristic absorbance bands for acetyl carbonyl groups (approximately 1740-1760 cm⁻¹), C-O stretching of the glycosidic linkage, and other functional groups
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Optical rotation measurements, which would provide information about the stereochemistry of the compound
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Circular dichroism (CD) spectroscopy, which could provide additional information about the conformational properties
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